molecular formula C21H22N4O6 B1591482 Z-Gly-Pro-PNA CAS No. 65022-15-3

Z-Gly-Pro-PNA

Cat. No. B1591482
CAS RN: 65022-15-3
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-SFHVURJKSA-N
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Description

Z-Gly-Pro-PNA (ZGP) is an artificial peptide nucleic acid (PNA) developed by scientists at the University of Turin in Italy. ZGP is a modified form of the natural PNA, which is a synthetic molecule with a backbone composed of polyamide instead of the usual sugar-phosphate backbone of DNA and RNA. ZGP has been studied extensively due to its potential applications in biochemistry, medicine, and drug design.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Celiac Disease .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for prolyl endopeptidase (PEP), an enzyme that hydrolyzes gluten immunogenic peptides (GIP). This has potential applications in celiac disease to reduce gluten immunogenic peptides .

Methods of Application or Experimental Procedures

The optimal conditions for the PEP enzyme in terms of activity and stability were examined using Z-Gly-Pro-pNA as substrates . The enzyme’s ability to degrade GIP in beer into smaller peptides was confirmed .

Results or Outcomes

The study identified a new microbial gluten-degrading prolyl endopeptidase with potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes . The recombinant enzyme shows PEP activity with standard chromogenic substrates, works optimally at pH 8.0 and 30°C and remains stable at pH 6.0 and 50°C .

Application in Food Processing and Brewing Industries

Specific Scientific Field

This application falls under the field of Biotechnology , specifically in Food Processing and Brewing Industries .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for measuring the inhibitory activity of prolyl endopeptidase (PEP), an enzyme that is commercially important and used in several food processing and brewing industries .

Methods of Application or Experimental Procedures

The enzyme from Aspergillus oryzae was found to possess higher affinity for larger substrates, implying that it could be used in the hydrolysis of intact casein .

Results or Outcomes

The study demonstrated that a prolyl endopeptidase purified from Aspergillus oryzae is able to hydrolyze intact casein . This could open new opportunities for the discovery and use of novel, efficient, and cost-effective prolyl endopeptidases .

Application in Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in diabetes research, particularly in the development of DPP IV inhibitors .

Methods of Application or Experimental Procedures

The inhibitory activity of DPP IV was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by DPP IV was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for diabetes .

Application in Food Processing

Specific Scientific Field

This application falls under the field of Food Science and Technology .

Summary of the Application

Z-Gly-Pro-PNA is used as a supplement in hydrolysate solution for determining the prolyl endopeptidase inhibitory activity assay . This has potential applications in food processing, particularly in the development of food products for individuals with specific dietary needs .

Methods of Application or Experimental Procedures

The inhibitory activity of prolyl endopeptidase was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain hydrolysates show good prolyl endopeptidase inhibitory activity in vitro, and have the ability to inhibit the enzyme from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new food products for individuals with specific dietary needs .

Application in Obesity and Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Obesity and Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in obesity and diabetes research, particularly in the development of DPP IV inhibitors .

Methods of Application or Experimental Procedures

The inhibitory activity of DPP IV was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by DPP IV was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for obesity and diabetes .

Application in Prostate-Specific Antigen Activation

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Prostate-Specific Antigen Activation .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate in prostate-specific antigen (PSA) activation protease assay for determining enterokinase-PSA-trypsin (EK-PSA-TRP) activity .

Methods of Application or Experimental Procedures

The EK-PSA-TRP activity was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed .

Results or Outcomes

The study demonstrated that Z-Gly-Pro-PNA can be used to perform kinetic experiments and measure the pancreatic trypsin activity chromogenically .

properties

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585043
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Pro-PNA

CAS RN

65022-15-3
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
R Zolfaghari, CRF Baker, PC Canizaro, M Feola… - Enzyme, 1986 - karger.com
… for routine assay; the validity of the use of this substrate was established by having demonstrated that BK acted as a competitive inhibitor of PPE-catalyzed hy drolysis of Z-Gly-Pro-pNA, …
Number of citations: 25 karger.com
M Asano, N Nio, Y Ariyoshi - Agricultural and biological chemistry, 1991 - jstage.jst.go.jp
… meningosepticum) and Z-Gly-Pro-PNA were obtained from Seikagaku KogyoCo. PEPfrom F. meningosepticum8) was conveniently used in this experiment, because the PEPis …
Number of citations: 36 www.jstage.jst.go.jp
EK Kocazorbaz, F Zihnioglu - Protein expression and purification, 2017 - Elsevier
… In comparison with the related studies, Z-Gly-Pro-pNA found to be the spesific substrate for POP with higher affinity. Due to low solubility of Z-Gly-Pro-pNA as stated before, Suc-Ala-Pro-…
Number of citations: 12 www.sciencedirect.com
R Van Elzen, E Schoenmakers, I Brandt… - Protein Engineering …, 2017 - academic.oup.com
… The published double bell-shaped pH profile for porcine PREP was reproduced with human PREP using Z-Gly-Pro-pNa as substrate. As a comparison the pH profile of a related enzyme…
Number of citations: 9 academic.oup.com
L Shan, T Marti, LM Sollid, GM Gray… - Biochemical …, 2004 - portlandpress.com
… Suc-Ala-Pro-pNA was selected as a reference substrate instead of the more commonly used Z-Gly-Pro-pNA due to the low solubility of the latter substrate, which necessitated use of co-…
Number of citations: 301 portlandpress.com
R Shetty, C Heiner Bang-Berthelsen… - FEMS Microbiology …, 2021 - academic.oup.com
… A 5 mM solution of Z-Gly-Pro-pNA was prepared by … 250 μL of 5 mM Z-Gly-Pro-pNA. The standard reaction conditions … except that the concentration of Z-Gly-Pro-pNA was varied from 1 …
Number of citations: 5 academic.oup.com
L Edens, P Dekker, R Van Der Hoeven… - Journal of Agricultural …, 2005 - ACS Publications
… niger prolyl endopeptidase activity was tested on Z-Gly-Pro-pNA at 37 C in a citrate/disodium … Peak fractions displaying activity toward the cleavage of Z-Gly-Pro-pNA were collected and …
Number of citations: 146 pubs.acs.org
AKMA Sattar, N Yamamoto… - The Journal of …, 1990 - academic.oup.com
… min, and for another 10 min with 10 mM reducing agent, at 25'C, and then activity was assayed by measuring absorbance at 410 nm for a 10 min enzyme reaction with Z-Gly-Pro-pNA at …
Number of citations: 68 academic.oup.com
K Kimura, N Kawaguchi, M Yoshihama… - Agricultural and …, 1990 - Taylor & Francis
… Flavobacterium and substrate (Z-Gly-Pro-pNA) were purchased from Seikagaku Kogyo Co., … then the reaction was started by adding 0.1 ml of 2 mM Z-Gly-Pro-pNA (in 40% 1,4-dioxane). …
Number of citations: 30 www.tandfonline.com
YS Park, YS Paik - Journal of Applied Biological Chemistry, 2006 - koreascience.kr
… Z-Gly-Pro-pNA concentration. (F) Secondary plots of slopes (s) taken from Dixon plots versus reciprocal of the Z-Gly-Pro-pNA … The ?, of Z-Gly-Pro-pNA at 317 nm decreased, whereas …
Number of citations: 4 koreascience.kr

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